molecular formula C4H11CuSi B14655868 Copper(1+) (trimethylsilyl)methanide CAS No. 48003-18-5

Copper(1+) (trimethylsilyl)methanide

Cat. No.: B14655868
CAS No.: 48003-18-5
M. Wt: 150.76 g/mol
InChI Key: JVOZRHPCDNOMSQ-UHFFFAOYSA-N
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Description

Copper(1+) (trimethylsilyl)methanide is an organometallic compound that features a copper ion coordinated with a trimethylsilyl group and a methanide ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(1+) (trimethylsilyl)methanide can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with trimethylsilylmethyllithium in an anhydrous solvent such as tetrahydrofuran (THF). The reaction typically proceeds under inert atmosphere conditions to prevent oxidation of the copper(I) ion .

Industrial Production Methods

These include maintaining anhydrous conditions, using high-purity reagents, and employing techniques such as Schlenk lines or glove boxes to handle air-sensitive compounds .

Chemical Reactions Analysis

Types of Reactions

Copper(1+) (trimethylsilyl)methanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens, oxygen, and various nucleophiles. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of organocopper compounds .

Scientific Research Applications

Copper(1+) (trimethylsilyl)methanide has several scientific research applications:

Mechanism of Action

The mechanism by which Copper(1+) (trimethylsilyl)methanide exerts its effects involves the coordination of the copper ion with the trimethylsilyl and methanide ligands. This coordination facilitates the transfer of electrons and the formation of new bonds in chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper(1+) (trimethylsilyl)methanide is unique due to its specific ligand coordination, which imparts distinct reactivity and stability compared to other copper(1+) organometallic compounds. This uniqueness makes it valuable in specialized synthetic applications and research .

Properties

CAS No.

48003-18-5

Molecular Formula

C4H11CuSi

Molecular Weight

150.76 g/mol

IUPAC Name

copper(1+);methanidyl(trimethyl)silane

InChI

InChI=1S/C4H11Si.Cu/c1-5(2,3)4;/h1H2,2-4H3;/q-1;+1

InChI Key

JVOZRHPCDNOMSQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[CH2-].[Cu+]

Origin of Product

United States

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